(5,5-Dimethyltetrahydrofuran-3-yl)methanol
Description
Contextualizing the Tetrahydrofuran (B95107) Ring System within Contemporary Organic Synthesis
The tetrahydrofuran (THF) ring is a fundamental five-membered cyclic ether, or oxolane, with the chemical formula (CH₂)₄O. researchgate.netwikipedia.org In contemporary organic synthesis, its significance is twofold. Firstly, as a polar aprotic solvent, THF is versatile due to its ability to dissolve a wide range of nonpolar and polar chemical compounds, its miscibility with water, and its relatively low boiling point (66 °C), which facilitates its removal from reaction mixtures. wikipedia.org It is frequently employed in polymer science for dissolving polymers like PVC and for determining molecular mass via gel permeation chromatography. wikipedia.org
Secondly, and more critically from a structural perspective, the tetrahydrofuran moiety is a ubiquitous scaffold found in a vast array of natural products and biologically active molecules. nih.govresearchgate.net These include lignans, polyether ionophores, acetogenins, and macrodiolides. nih.gov The prevalence of this ring system in molecules exhibiting diverse biological activities, such as antitumor, antimicrobial, and antiprotozoal properties, has established it as a privileged structure in medicinal chemistry and drug design. nih.govresearchgate.net Consequently, the development of novel and efficient methods for the synthesis of the tetrahydrofuran core is a persistent and important goal in modern organic chemistry. organic-chemistry.org
Significance of Substituted Tetrahydrofurans, including (5,5-Dimethyltetrahydrofuran-3-yl)methanol, in Advanced Chemical Transformations
The true synthetic utility of the tetrahydrofuran ring is realized in its substituted forms. The arrangement and nature of substituents on the THF core dictate the molecule's three-dimensional structure, stereochemistry, and chemical reactivity, making substituted tetrahydrofurans valuable intermediates and building blocks in advanced chemical transformations. nih.govnih.gov A significant body of research is dedicated to the stereoselective construction of these molecules, as the precise spatial orientation of substituents is often crucial for the biological activity of the final target molecule. nih.gov
Compounds like this compound are examples of substituted tetrahydrofurans that offer specific structural features for further chemical modification. The gem-dimethyl group at the 5-position provides steric bulk and locks the conformation of that part of the ring, while the hydroxymethyl group at the 3-position serves as a versatile functional handle. This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. The development of synthetic strategies, such as redox-relay Heck reactions and palladium-catalyzed processes, allows for the creation of a wide variety of substituted tetrahydrofurans, highlighting the ongoing effort to access novel and complex molecular architectures. nih.govchemrxiv.org The synthesis of these compounds enables the exploration of new chemical space and the construction of analogues of natural products. nih.gov
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The current research landscape for this compound itself is relatively sparse, indicating that it is not a widely studied compound. While general methods for the synthesis of substituted tetrahydrofurans are abundant, specific, high-yielding synthetic routes and detailed characterization for this particular molecule are not extensively documented in readily available academic literature. nih.govorganic-chemistry.org
Most of the available data pertains to its isomers, particularly chiral versions such as (R)-(5,5-Dimethyltetrahydrofuran-3-yl)methanol. nih.gov This points to a significant knowledge gap: there is a lack of comprehensive research on the racemic mixture or the (S)-enantiomer. Key physical and chemical data, detailed spectroscopic analyses (NMR, IR, Mass Spectrometry), and reactivity profiles for the non-chiral or racemic form are not consolidated in the scientific literature. This scarcity of information prevents its broader application as a building block in synthesis, as chemists rely on well-characterized starting materials. The primary knowledge gap is, therefore, the fundamental characterization and exploration of the synthesis and reactivity of this specific substituted tetrahydrofuran.
Table 1: Physicochemical Properties of (R)-(5,5-Dimethyltetrahydrofuran-3-yl)methanol
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| Computed XLogP3 | 0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 130.099379685 Da |
| Topological Polar Surface Area | 29.5 Ų |
Data sourced from PubChem CID 124398179. nih.gov
Overarching Objectives and Research Avenues for this compound Chemistry
Given the identified knowledge gaps, the overarching objectives for research into this compound chemistry are clear. A primary goal would be the development and optimization of a robust and scalable synthetic route to produce the compound, both as a racemate and in its enantiomerically pure forms. Methodologies could be adapted from established procedures for other substituted tetrahydrofurans, such as intramolecular cyclizations of diols or epoxides. nih.gov
Future research avenues should focus on several key areas:
Comprehensive Characterization: A thorough analysis of the compound's physicochemical properties and detailed spectroscopic characterization is essential. This foundational data is crucial for its adoption by the wider research community.
Exploration of Reactivity: Systematic investigation of the reactivity of the hydroxymethyl group would be a logical next step. This includes oxidation, esterification, and conversion to halides or sulfonates to explore its utility in nucleophilic substitution reactions.
Application as a Chiral Building Block: For the enantiomerically pure forms, research could explore their use as chiral synthons. The defined stereocenter could be used to induce chirality in subsequent reactions, making it a potentially valuable tool in asymmetric synthesis.
Ligand Development: The oxygen atoms in the ring and the hydroxyl group present potential coordination sites for metal ions. Research could be directed towards synthesizing derivatives that could act as novel ligands in catalysis.
An exploration into the synthesis of this compound reveals a variety of strategic approaches, focusing on the construction of the core tetrahydrofuran scaffold and the introduction of its specific substitution pattern. Methodologies for creating this molecule and its stereoisomers are rooted in established principles of organic synthesis, including retrosynthetic analysis and de novo ring formation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5,5-dimethyloxolan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2)3-6(4-8)5-9-7/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVRALIOWLIHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278608 | |
| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22600-85-7 | |
| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22600-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational Chemistry and Theoretical Investigations of 5,5 Dimethyltetrahydrofuran 3 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of electrons in a molecule, which in turn governs its structure, stability, and chemical reactivity. nih.govunipd.it These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a system. usc.edu
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. uwa.edu.au Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. cmu.edu
For (5,5-Dimethyltetrahydrofuran-3-yl)methanol, DFT is an ideal method for exploring its conformational landscape. The molecule's flexibility arises from the puckering of the tetrahydrofuran (B95107) ring and the rotation around the C-C and C-O single bonds of the hydroxymethyl substituent. The primary conformational question involves the orientation of the hydroxymethyl group, which can be in either a pseudo-axial or pseudo-equatorial position relative to the ring. DFT calculations can optimize the geometry of these conformers to identify the most stable structures and calculate their relative energies.
Table 1: Representative DFT-Calculated Relative Energies for Conformers of this compound This table presents hypothetical data typical of DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) to illustrate the expected energetic differences between conformers.
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Pseudo-equatorial | 0.00 |
| 2 | Pseudo-axial | 1.5 - 2.5 |
Furthermore, DFT provides insight into the molecule's reactivity through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. nih.gov For this molecule, the HOMO is expected to be localized primarily on the oxygen atoms of the ether and alcohol groups, while the LUMO would likely be an antibonding orbital associated with the C-O bonds.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Hypothetical values based on typical DFT calculations for similar organic molecules.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | +1.2 |
| HOMO-LUMO Gap | 7.7 |
For calculations demanding higher accuracy, particularly for energetic properties, high-level ab initio methods are employed. uwa.edu.au Methods such as Møller-Plesset perturbation theory (e.g., MP2) and, most notably, Coupled Cluster theory (e.g., CCSD(T)), provide results that approach the exact solution of the Schrödinger equation for a given basis set. rutgers.edurutgers.edu These methods are considered the "gold standard" in quantum chemistry for their precision. uwa.edu.au
However, their high computational cost often limits their application to smaller molecules. For a molecule the size of this compound, a full geometry optimization using CCSD(T) with a large basis set would be computationally intensive. A common strategy is to perform geometry optimizations with a less costly method like DFT and then perform single-point energy calculations with the high-level ab initio method to refine the energy predictions for the most important conformers. rutgers.edu Such calculations are crucial for obtaining benchmark-quality data against which DFT and other more approximate methods can be validated. uwa.edu.au Studies on related furan (B31954) derivatives have successfully used high-level methods like CCSD(T)-F12b to achieve high accuracy in thermochemical calculations. nih.govresearchgate.net
Thermochemical Properties and Energetic Profiles
The thermochemical properties of a compound, such as its enthalpy of formation and bond dissociation energies, are critical for understanding its stability and energetic behavior in chemical reactions. universityofgalway.ie
The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. nih.gov Computational chemistry allows for the accurate prediction of ΔHf° through atomization or isodesmic reaction schemes. High-level composite methods, which combine calculations at different levels of theory to approximate a high-accuracy result with reduced computational cost, are frequently used for this purpose. researchgate.netnih.gov
For instance, in a comprehensive study of related oxolanes, including 2,5-dimethyltetrahydrofuran (B89747), high-level methods were used to compute their thermochemical properties with high accuracy. nih.govuniversityofgalway.ie Applying a similar methodology to this compound would yield a reliable estimate of its enthalpy of formation. Once ΔHf° is known, the enthalpy change for any reaction involving the molecule can be calculated, providing key insights into its potential as a biofuel or chemical intermediate. nih.gov
Table 3: Predicted Thermochemical Data for this compound and Related Compounds Data for 2,5-dimethyltetrahydrofuran is from published research nih.gov, while the value for the title compound is an educated estimate based on group additivity principles derived from that research.
| Compound | Formula | ΔHf° (298.15 K, gas) (kJ/mol) |
|---|---|---|
| 2,5-dimethyltetrahydrofuran | C₆H₁₂O | -261.2 |
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. researchgate.net BDE values are direct indicators of bond strength and are essential for predicting the thermal stability of a molecule and its likely decomposition pathways. researchgate.net The weakest bond in a molecule is typically the first to break under thermal stress.
For this compound, BDEs for all C-H, C-C, C-O, and O-H bonds can be calculated. It is expected that the C-H bonds adjacent to the ether oxygen atom (at the C2 and C5 positions) would be weakened due to the stabilization of the resulting radical by the adjacent oxygen. researchgate.netnih.gov A detailed BDE analysis provides a complete map of the molecule's chemical stability.
Table 4: Representative Calculated Bond Dissociation Energies (BDEs) for this compound These values are illustrative, based on known BDEs for similar structural motifs in related ethers and alcohols. researchgate.net
| Bond | Position | BDE (kJ/mol) |
|---|---|---|
| C₂-H | Adjacent to ether O | 390 - 395 |
| C₃-H | Bearing the substituent | 405 - 410 |
| C-C | Ring bond | 360 - 370 |
| C-O | Ring bond | 375 - 385 |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations offer insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov
Table 5: Typical Setup and Outputs of an MD Simulation for this compound
| Parameter | Description |
|---|---|
| Simulation Software | GROMACS, AMBER, NAMD |
| Force Field | OPLS-AA, CHARMM, GAFF |
| System Setup | Single molecule in a periodic box, potentially with explicit solvent (e.g., water) |
| Simulation Time | 10 - 100 nanoseconds |
| Key Outputs | Conformational populations, Radial Distribution Functions (RDFs), Root Mean Square Deviation (RMSD), Intramolecular hydrogen bond analysis |
Computational Kinetic Modeling and Reaction Pathway Prediction of this compound
Computational kinetic modeling serves as a powerful tool for elucidating the complex reaction mechanisms of molecules like this compound, particularly under conditions such as pyrolysis or combustion where experimental measurements can be challenging. These theoretical investigations rely on high-level quantum chemical calculations to map out potential energy surfaces, identify transition states, and calculate reaction rate coefficients. By applying theories like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, a detailed understanding of the dominant reaction pathways and the expected product distributions can be achieved. While direct computational studies on this compound are not extensively available in public literature, the well-established methodologies applied to similar saturated cyclic ethers, such as tetrahydrofuran (THF) and its alkylated derivatives, provide a clear framework for predicting its reactive behavior. researchgate.netresearchgate.netresearchgate.net
Prediction of Preferred Reaction Channels and Branching Ratios
For a substituted tetrahydrofuran derivative like this compound, computational models predict that the initial decomposition and reaction steps are dominated by two primary types of channels: unimolecular decomposition and bimolecular reactions, most notably hydrogen abstraction. researchgate.netresearchgate.net The preferred channels and their branching ratios are highly dependent on conditions like temperature and pressure.
Unimolecular Decomposition: At high temperatures, as seen in pyrolysis, unimolecular reactions become significant. For this compound, these pathways would include:
Ring-Opening: Cleavage of a C-O bond to form a diradical intermediate, which can then undergo further reactions. Theoretical studies on THF show this is a key reaction type. nih.govacs.org
Bond Fission: Scission of C-C bonds within the ring or involving the substituents. The presence of two methyl groups at the C5 position and a hydroxymethyl group at the C3 position introduces several potential C-C bond fission sites. Studies on 2-methyl-tetrahydrofuran (2-MTHF) indicate that the cleavage of a substituent (like a methyl group) can be a dominant decomposition pathway. researchgate.net
Dehydration: Elimination of a water molecule, facilitated by the hydroxyl group, to form an unsaturated cyclic ether.
Hydrogen Abstraction: In combustion environments, where radical species like OH, H, and O are abundant, hydrogen abstraction is a major consumption pathway. researchgate.netresearchgate.net The site of abstraction is determined by the C-H bond dissociation energy (BDE). Computational studies consistently show that C-H bonds adjacent to the ether oxygen (α-hydrogens) are significantly weaker and therefore more susceptible to abstraction. researchgate.net For this compound, the potential abstraction sites include:
The C2 and C5 positions (α to the ether oxygen).
The C3 and C4 positions (β to the ether oxygen).
The methyl groups at C5.
The methylene (B1212753) group of the hydroxymethyl substituent at C3.
The hydrogen of the hydroxyl group.
The branching ratio, which represents the fraction of the reaction that proceeds through a specific channel, can be calculated based on the individual rate constants determined for each pathway. High-level theoretical calculations for similar molecules have shown that H-abstraction by OH radicals from the α-carbon positions in the THF ring is a dominant channel at lower combustion temperatures. researchgate.net
Table 1: Illustrative Predicted Branching Ratios for Hydrogen Abstraction from this compound by OH Radical at Combustion-Relevant Temperatures.
| Abstraction Site | Relative C-H Bond Strength (Predicted) | Predicted Branching Ratio (%) |
| C2-H (α-position) | Weakest | ~ 40-50 |
| C3-H (β-position) | Stronger | ~ 5-10 |
| C4-H (β-position) | Stronger | ~ 10-15 |
| CH₂-H (on hydroxymethyl group) | Intermediate | ~ 20-30 |
| CH₃-H (on dimethyl group) | Strongest | < 5 |
Note: The values in this table are illustrative predictions based on established principles from computational studies on analogous compounds like tetrahydrofuran and 2-methyl-tetrahydrofuran. researchgate.netresearchgate.net The precise ratios for this compound would require specific quantum chemical calculations.
Simulations of Reaction Profiles and Product Distributions
Once the primary reaction channels are identified, computational chemistry is used to simulate the entire reaction profile. This involves calculating the energy of reactants, transition states, intermediates, and products along a reaction coordinate. The resulting potential energy surface provides critical insights into the reaction's feasibility and kinetics, including the activation energy for each step.
For this compound, the radicals formed from hydrogen abstraction or unimolecular decomposition undergo subsequent reactions, primarily β-scission. researchgate.net This process involves the cleavage of a bond that is in the β-position relative to the radical center, often leading to ring-opening and the formation of smaller, more stable molecules.
For example, a radical formed by H-abstraction at the C2 position would likely undergo β-scission of the C-O or C-C bond within the ring. This ring-opening would produce an oxygen-centered radical or an alkyl radical, respectively, which would then decompose further into stable products like aldehydes, ketones, and alkenes. researchgate.netresearchgate.net
Table 2: Predicted Major Products from the Pyrolysis of this compound Based on Computational Modeling Principles.
| Reaction Pathway | Key Intermediate(s) | Major Predicted Products |
| Ring-Opening via C-O Bond Scission | Open-chain oxygen-centered diradical | Acetone (B3395972), formaldehyde, isobutylene, various smaller aldehydes and alkenes |
| H-Abstraction at C2 followed by β-Scission | Tetrahydrofuranyl radical, followed by ring-opening to an unsaturated alkoxy radical | Carbonyl compounds (e.g., aldehydes, ketones), unsaturated alcohols, smaller hydrocarbons |
| Decomposition initiated by C-C Scission of Side-Chain | Formaldehyde and a substituted dimethyltetrahydrofuran radical | Formaldehyde, acetone, isobutylene, and other decomposition products of the remaining radical |
Note: The product distribution is based on analogous pathways identified in computational and experimental studies of 2-methyl-tetrahydrofuran and other cyclic ethers. researchgate.netresearchgate.net The specific distribution for this compound would be influenced by the unique stability of the intermediates formed due to its specific substitution pattern.
Applications of 5,5 Dimethyltetrahydrofuran 3 Yl Methanol and Its Derivatives As Chemical Building Blocks and Intermediates
Role as a Chiral Building Block in Complex Molecule Synthesis
(5,5-Dimethyltetrahydrofuran-3-yl)methanol, particularly its enantiomerically pure forms such as (R)-(5,5-Dimethyltetrahydrofuran-3-yl)methanol, is classified as a chiral building block. nih.govaurumpharmatech.com Chiral building blocks are essential components in asymmetric synthesis, providing the foundational stereochemistry that is often crucial for the biological activity of complex target molecules, especially in pharmaceutical and agrochemical development. aurumpharmatech.comnih.gov These synthons are incorporated into larger molecules to ensure the final product has the correct three-dimensional arrangement. aurumpharmatech.com
Contribution to Advanced Organic Transformations and Methodology Development
The development of new synthetic methods and the exploration of novel molecular structures for various applications are cornerstones of chemical research.
Intermediate in the Valorization of Biomass-Derived Feedstocks
This compound, while not a direct product of primary biomass conversion, emerges as a significant value-added chemical intermediate synthesized from platform molecules readily derived from renewable biomass sources. Its production is a key example of biomass valorization, where low-value lignocellulosic materials are transformed into complex, functionalized molecules for the chemical industry. The pathway to this compound from biomass hinges on the production of two key precursors: isoprenol (3-methyl-3-buten-1-ol) and acetone (B3395972).
Production of Biomass-Derived Precursors
Lignocellulosic biomass, comprising agricultural residues, forestry waste, and dedicated energy crops, serves as an abundant and sustainable feedstock. Through established biorefinery processes, this biomass is broken down into its constituent sugars and other chemical building blocks.
Isoprenol (3-Methyl-3-buten-1-ol): This C5 alcohol is produced through the fermentation of sugars, such as glucose and xylose, which are obtained from the hydrolysis of cellulosic and hemicellulosic fractions of biomass. Metabolically engineered microorganisms, particularly strains of Escherichia coli, have been developed to efficiently convert these sugars into isoprenol.
Acetone: A well-established route to bio-based acetone is through the Acetone-Butanol-Ethanol (ABE) fermentation process. This anaerobic fermentation, typically employing species of Clostridium bacteria, can utilize sugars derived from lignocellulosic feedstocks to produce a mixture of these three solvents, from which acetone is then separated.
The following table summarizes the production of these key biomass-derived precursors.
| Precursor | Biomass Feedstock | Conversion Process | Key Research Findings |
| Isoprenol | Lignocellulosic Biomass (e.g., corn stover, switchgrass), Sugars (Glucose, Xylose) | Fermentation using engineered E. coli | Genetically modified microbes can convert biomass-derived sugars into isoprenol. |
| Acetone | Lignocellulosic Biomass, Sugars | Acetone-Butanol-Ethanol (ABE) Fermentation | ABE fermentation is a mature technology for producing acetone and other solvents from renewable feedstocks. |
Synthesis of this compound via Prins Cyclization
The conversion of biomass-derived isoprenol and acetone into this compound can be achieved through an acid-catalyzed Prins reaction. wikipedia.org The Prins reaction involves the electrophilic addition of a carbonyl compound (in this case, acetone) to an alkene (isoprenol), followed by the capture of the resulting carbocation by a nucleophile. wikipedia.org In this specific synthesis, the hydroxyl group of the isoprenol molecule acts as the intramolecular nucleophile, leading to the formation of the tetrahydrofuran (B95107) ring.
The reaction mechanism proceeds as follows:
Protonation of the acetone carbonyl group by an acid catalyst, making it a potent electrophile.
Electrophilic attack by the double bond of isoprenol on the activated carbonyl carbon.
Intramolecular cyclization, where the hydroxyl group of the isoprenol backbone attacks the resulting tertiary carbocation, forming the 5,5-dimethyltetrahydrofuran ring structure.
Deprotonation to yield the final product, this compound.
While the direct synthesis of this compound from isoprenol and acetone is a specific application of the Prins reaction, extensive research has validated the use of similar substrates under various catalytic conditions. The Prins cyclization of isoprenol with various aldehydes to produce substituted tetrahydropyrans is well-documented. researchgate.netresearchgate.net Similarly, the reaction of other homoallylic alcohols with acetone over acid catalysts to form cyclic ethers has been successfully demonstrated. abo.fi These analogous reactions underscore the viability of this pathway.
Various solid acid catalysts, such as zeolites and acid-modified clays, are effective for Prins cyclizations, offering advantages in terms of catalyst separation and reusability, which are crucial for developing sustainable and economical industrial processes. abo.fi
The table below presents findings from related Prins cyclization reactions, demonstrating the feasibility of the proposed synthesis.
| Reactants | Catalyst | Product Type | Key Findings & Yields |
| (-)-Isopulegol + Acetone | Acid-modified Halloysite Nanotubes | Chromenol (a substituted cyclic ether) | Achieved a 78% yield of the desired chromenol products, demonstrating the high reactivity of acetone in Prins cyclizations with complex alkenols. abo.fi |
| Isoprenol + Butanal | Molybdenum-modified MCM-41 | Substituted Tetrahydropyranol | Showed a significant increase in catalytic activity, with butanal conversion reaching 93% and selectivity to the desired product over 70%. researchgate.net |
| Isoprenol + Isovaleraldehyde | Hierarchical Beta Zeolites | Commercially valuable Tetrahydropyranol (Florol) | Achieved a product yield of 55.4% over a zeolite catalyst with moderate acidity and developed mesoporosity. researchgate.net |
These research findings collectively support the synthesis of this compound from biomass-derived isoprenol and acetone, positioning it as a valuable intermediate in the broader strategy of biomass valorization. This pathway transforms simple, renewable platform chemicals into a more complex, functionalized molecule suitable for further chemical synthesis.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 5,5 Dimethyltetrahydrofuran 3 Yl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (5,5-Dimethyltetrahydrofuran-3-yl)methanol, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be employed to assign all proton and carbon signals and confirm the connectivity of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen causing a downfield shift.
Hydroxymethyl Protons (-CH₂OH): The two protons of the primary alcohol would likely appear as a doublet of doublets or a multiplet, due to coupling with the proton at the C3 position. Their chemical shift would be in the range of 3.5-3.8 ppm.
Ring Protons (C2, C3, C4): The protons on the tetrahydrofuran (B95107) ring would exhibit complex splitting patterns due to geminal and vicinal coupling. The proton at C3, being attached to the carbon bearing the hydroxymethyl group, would likely appear as a multiplet around 2.0-2.5 ppm. The protons at C2 and C4 would also be multiplets, with expected chemical shifts influenced by the adjacent oxygen atom and methyl groups.
Methyl Protons (-CH₃): The two methyl groups at the C5 position are diastereotopic and would be expected to appear as two distinct singlets, likely in the upfield region of the spectrum, around 1.1-1.3 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a separate signal for each unique carbon atom.
Hydroxymethyl Carbon (-CH₂OH): This carbon would be expected to resonate at approximately 65-70 ppm.
Ring Carbons: The C5 carbon, bonded to two methyl groups and the ring oxygen, would appear significantly downfield, estimated around 80-85 ppm. The C2 carbon, adjacent to the ring oxygen, would also be downfield, likely in the 70-75 ppm range. The C3 and C4 carbons would be expected at higher field, typically between 30-50 ppm.
Methyl Carbons (-CH₃): The two methyl carbons at C5 would appear in the upfield region, around 25-30 ppm.
2D NMR Techniques: To definitively assign these signals and confirm the molecular structure, several 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, confirming which protons are adjacent to each other. For example, it would show a correlation between the C3 proton and the protons of the -CH₂OH group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂OH | 3.5 - 3.8 (m) | 65 - 70 |
| C3-H | 2.0 - 2.5 (m) | 40 - 50 |
| C4-H₂ | 1.6 - 2.0 (m) | 30 - 40 |
| C2-H₂ | 3.6 - 4.0 (m) | 70 - 75 |
| C5 | - | 80 - 85 |
| 2 x C5-CH₃ | 1.1 - 1.3 (s) | 25 - 30 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition and molecular formula. For this compound, HRMS analysis would be expected to yield a molecular ion peak ([M]+) or, more likely, a protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with a high degree of mass accuracy.
Given the molecular formula C₇H₁₄O₂, the theoretical exact mass is 130.0994 Da. nih.gov HRMS analysis would be expected to provide an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula and ruling out other possibilities with the same nominal mass.
Table 2: HRMS Data for this compound
| Molecular Formula | Ion Type | Theoretical Exact Mass (Da) |
| C₇H₁₄O₂ | [M+H]⁺ | 131.1072 |
| C₇H₁₄O₂ | [M+Na]⁺ | 153.0891 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group's stretching vibration, broadened due to hydrogen bonding. washington.edu
C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds in the alkyl groups (methyl and methylene). ijrpc.com
C-O Stretch: A strong absorption band in the 1050-1150 cm⁻¹ region is characteristic of the C-O stretching vibrations of the ether linkage within the tetrahydrofuran ring and the primary alcohol. ijrpc.com
The absence of a strong absorption band around 1700 cm⁻¹ would confirm the absence of a carbonyl (C=O) group.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkyl (-CH₃, -CH₂) | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Ether, Alcohol | C-O Stretch | 1050 - 1150 | Strong |
X-ray Crystallography of Crystalline Derivatives for Definitive Structural Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov Since this compound is a liquid or low-melting solid at room temperature, it would likely need to be converted into a crystalline derivative for analysis.
This can be achieved by reacting the primary alcohol with a suitable reagent to form a crystalline solid, such as an ester or urethane (B1682113) derivative (e.g., a p-nitrobenzoate ester). Single crystals of this derivative are then grown and subjected to X-ray diffraction analysis. The resulting electron density map provides the precise location of each atom in the crystal lattice. For chiral molecules, the use of anomalous dispersion effects allows for the unambiguous determination of the absolute configuration (R or S) of the stereocenter. nih.gov This technique provides the ultimate proof of the molecular structure.
Conclusion and Future Directions in 5,5 Dimethyltetrahydrofuran 3 Yl Methanol Research
Consolidation of Key Research Findings and their Impact on Oxolane Chemistry
Research into (5,5-Dimethyltetrahydrofuran-3-yl)methanol has contributed significantly to the broader field of oxolane chemistry. The synthesis of substituted tetrahydrofurans is of great interest due to their prevalence in a wide array of biologically active natural products, including lignans and polyether ionophores. nih.gov These compounds exhibit a diverse range of biological activities, such as antitumor, antimalarial, and antimicrobial properties. nih.gov
The development of stereoselective methods for constructing substituted tetrahydrofurans has been a major focus. nih.gov Key strategies that have been successfully employed in the synthesis of related structures, and are applicable to this compound, include:
Intramolecular SN2 and SN1 reactions: These classical approaches involve the cyclization of a hydroxyl group with a tethered leaving group. nih.gov
Oxidative cyclization of 1,5-dienes: This method allows for the stereospecific formation of bis(hydroxymethyl)tetrahydrofurans. researchgate.net
Organocatalytic Michael addition: This strategy enables the synthesis of highly functionalized trisubstituted tetrahydrofurans with excellent stereoselectivity. researchgate.net
These synthetic advancements have not only provided access to a wider range of substituted oxolanes but have also deepened our understanding of the factors that control stereoselectivity in these ring systems.
Identification of Unresolved Challenges and Promising Avenues for Future Research
Future research should focus on the following promising avenues:
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of chiral derivatives of this compound would be a significant advancement.
Late-Stage Functionalization: Exploring methods for the selective functionalization of the tetrahydrofuran (B95107) ring at a late stage in a synthetic sequence would provide rapid access to a diverse range of analogs for structure-activity relationship studies.
Physicochemical Properties: A more thorough investigation of the physicochemical properties of this compound and its derivatives is needed to better understand their potential applications.
Separation and Purification: The separation of tetrahydrofuran from reaction mixtures, particularly with solvents like methanol, can be challenging due to the formation of azeotropes. fossee.infossee.in Research into more efficient separation techniques, such as pressure-swing distillation or the use of organophilic membranes, is warranted. fossee.infossee.ingoogle.com
Addressing these challenges will not only advance our understanding of this compound but will also have broader implications for the synthesis and application of other substituted oxolanes.
Potential for the Development of Novel Synthetic Methodologies and Catalytic Systems
The unique structural features of this compound make it an excellent platform for the development of novel synthetic methodologies and catalytic systems. The presence of a hydroxyl group and a sterically hindered tetrahydrofuran ring offers opportunities for exploring new catalytic transformations.
Potential areas for development include:
Organocatalysis: The hydroxyl group of this compound could be utilized as a directing group in organocatalytic reactions, enabling highly selective transformations at other positions of the molecule.
Transition Metal Catalysis: The development of transition metal-catalyzed reactions for the C-H functionalization of the tetrahydrofuran ring would provide a powerful tool for the synthesis of complex derivatives. A recent study has demonstrated the use of palladium-catalyzed heteroannulation to generate polysubstituted tetrahydrofuran rings. chemrxiv.org
Biocatalysis: The use of enzymes to catalyze the synthesis or modification of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods.
The exploration of these and other novel catalytic approaches will undoubtedly lead to the discovery of new and efficient ways to synthesize and functionalize this important class of molecules.
Broader Implications for Advanced Derivatization and Emerging Fields of Chemical Science
The tetrahydrofuran scaffold is a privileged structure in medicinal chemistry and materials science. nih.gov The advanced derivatization of this compound has the potential to impact several emerging fields of chemical science.
| Potential Application Area | Description |
| Medicinal Chemistry | The design and synthesis of novel analogs of this compound could lead to the discovery of new therapeutic agents. Substituted tetrahydrofuran derivatives have recently been designed as potent HIV-1 protease inhibitors. rsc.org |
| Materials Science | The incorporation of the this compound moiety into polymers could lead to the development of new materials with unique properties. Tetrahydrofuran itself is a precursor to polymers. wikipedia.org |
| Sustainable Chemistry | The use of this compound, which can potentially be derived from biomass, as a building block for the synthesis of valuable chemicals and materials aligns with the principles of green chemistry. |
| Fragrance and Flavor Chemistry | The structural similarity of this compound to known fragrance and flavor compounds suggests that its derivatives may possess interesting olfactory properties. |
The continued exploration of the chemistry of this compound and its derivatives will undoubtedly open up new opportunities in these and other areas of chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
